molecular formula C6H18N2Si B1596200 Bis(ethylamino)dimethylsilane CAS No. 6143-68-6

Bis(ethylamino)dimethylsilane

Cat. No.: B1596200
CAS No.: 6143-68-6
M. Wt: 146.31 g/mol
InChI Key: NGAVXENYOVMGDJ-UHFFFAOYSA-N
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Description

Bis(ethylamino)dimethylsilane is an organosilicon compound with the molecular formula C6H18N2Si. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its reactivity and versatility in forming silicon-nitrogen bonds, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(ethylamino)dimethylsilane can be synthesized through the reaction of ethylamine with dichlorodimethylsilane. The reaction typically occurs in a solvent such as pentane and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ethylamine and dichlorodimethylsilane are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of silicon-oxygen bonds.

    Reduction: The compound can be reduced to form various silicon-hydrogen compounds.

    Substitution: It readily participates in substitution reactions, where the ethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products:

    Oxidation: Silicon dioxide and other silicon-oxygen compounds.

    Reduction: Silicon-hydrogen compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(ethylamino)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(ethylamino)dimethylsilane exerts its effects involves the formation of silicon-nitrogen bonds. These bonds are highly stable and can enhance the properties of the materials they are incorporated into. The compound interacts with various molecular targets, including organic and inorganic substrates, through nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

  • Bis(dimethylamino)dimethylsilane
  • Bis(trimethylsilyl)amine
  • Tris(dimethylamino)silane

Comparison: Bis(ethylamino)dimethylsilane is unique due to its ethylamino groups, which provide different reactivity and steric properties compared to similar compounds like bis(dimethylamino)dimethylsilane. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

N-[ethylamino(dimethyl)silyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N2Si/c1-5-7-9(3,4)8-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAVXENYOVMGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN[Si](C)(C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064124
Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6143-68-6
Record name N,N′-Diethyl-1,1-dimethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6143-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(ethylamino)dimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
Source EPA Chemicals under the TSCA
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Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diethyl-1,1-dimethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(ETHYLAMINO)DIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4L9UPB8AV
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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